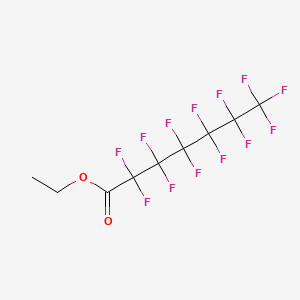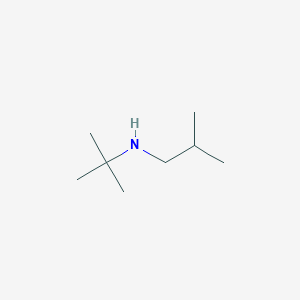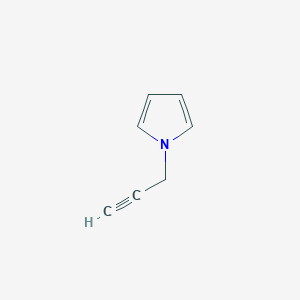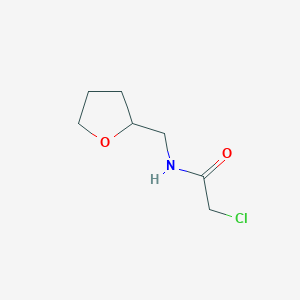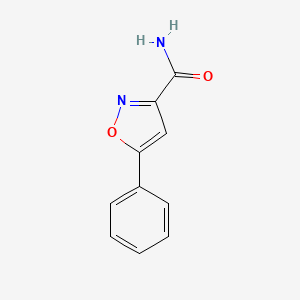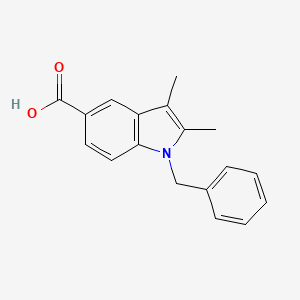
1-苄基-2,3-二甲基-1H-吲哚-5-羧酸
描述
“1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid” is a chemical compound with the CAS Number: 313498-12-3 . Its molecular weight is 279.34 . The IUPAC name for this compound is 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17NO2/c1-12-13 (2)19 (11-14-6-4-3-5-7-14)17-9-8-15 (18 (20)21)10-16 (12)17/h3-10H,11H2,1-2H3, (H,20,21) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.34 . It is stored at ambient temperature . More specific physical and chemical properties were not found in the search results.
科学研究应用
杂环化合物的合成
1-苄基-2,3-二甲基-1H-吲哚-5-羧酸: 作为各种杂环化合物合成的前体。 这些结构在开发新的药物中起着至关重要的作用,因为它们存在于许多具有生物活性的分子中 .
抗菌剂
研究表明,吲哚衍生物,例如1-苄基-2,3-二甲基-1H-吲哚-5-羧酸,在开发抗菌剂方面很有前景。 这在对抗耐抗生素细菌的斗争中尤为重要 .
抗炎和镇痛活性
据报道,吲哚衍生物具有抗炎和镇痛特性。 虽然可能没有关于1-苄基-2,3-二甲基-1H-吲哚-5-羧酸的具体研究,但其结构类似物表明该领域具有潜力 .
化学合成
该化合物也用作化学合成中复杂分子的构建块。 其反应性羧酸基团允许进行各种化学反应,使其成为有机合成中通用的试剂 .
安全和危害
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological and clinical applications .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular effects .
生化分析
Biochemical Properties
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with biomolecules often involves binding to active sites or altering the enzyme’s conformation, thereby modulating its activity.
Cellular Effects
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate signaling pathways involved in cell growth and apoptosis, making them potential candidates for cancer therapy . Additionally, these compounds can affect the expression of genes related to cell cycle regulation and metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid involves its interaction with specific biomolecules. The compound can bind to enzymes, either inhibiting or activating them, depending on the context. This binding can lead to changes in gene expression, influencing cellular functions. For instance, indole derivatives have been shown to inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can influence the activity of enzymes involved in the metabolism of amino acids and nucleotides . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The compound’s localization can influence its activity and effectiveness, as it needs to reach its target sites to exert its biochemical effects.
Subcellular Localization
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound to interact with its target biomolecules and exert its effects on cellular processes.
属性
IUPAC Name |
1-benzyl-2,3-dimethylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-13(2)19(11-14-6-4-3-5-7-14)17-9-8-15(18(20)21)10-16(12)17/h3-10H,11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVAZMLZZGYECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340341 | |
| Record name | 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313498-12-3 | |
| Record name | 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







